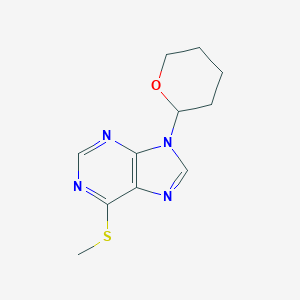

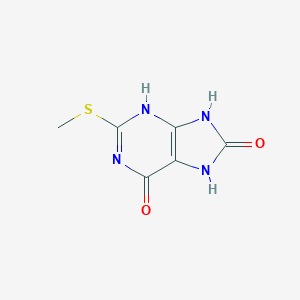

6,8-Dihidroxi-2-metilmercaptopurina

Descripción general

Descripción

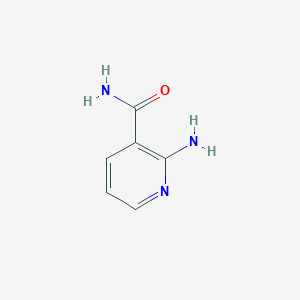

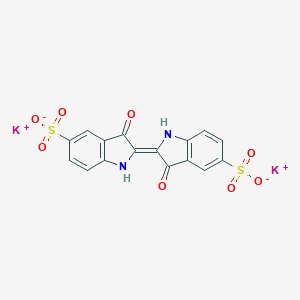

6,8-Dihydroxy-2-methylmercaptopurine is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6,8-Dihydroxy-2-methylmercaptopurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dihydroxy-2-methylmercaptopurine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fármaco Anticancerígeno

6-Mercaptopurina es un fármaco anticancerígeno tradicional . Se ha utilizado en varias terapias para mejorar la eficacia terapéutica y la seguridad .

Sistemas de Administración de Medicamentos

6-Mercaptopurina se ha utilizado en sistemas de administración de medicamentos para mejorar la eficacia terapéutica de otros medicamentos . Por ejemplo, se puede dimerizar para formar un dímero de fármaco que contiene un enlace disulfuro y prepararse con una poli (disulfuroamida) basada en cisteína con capacidad de respuesta redox como portador de fármacos .

Terapia para el Linfoma

6-Mercaptopurina se ha utilizado en la terapia de linfoma mejorada . Se puede cargar en nanopartículas para mejorar su eficacia terapéutica .

Bioanálisis en Manchas de Sangre Seca

6-Mercaptopurina se puede bioanalizar cuantitativamente en manchas de sangre seca (DBS) preparadas a partir de un pequeño volumen de pacientes con leucemia linfoblástica aguda (LLA) . Este método se puede utilizar eficazmente para apoyar la monitorización terapéutica de fármacos .

Tratamiento de la Leucemia Linfoblástica Aguda (LLA)

6-Mercaptopurina se utiliza en la mayoría de los protocolos de tratamiento de la leucemia linfoblástica aguda (LLA) . Es un fármaco antineoplásico que pertenece a la clase de antimetabolitos

Mecanismo De Acción

Target of Action

6,8-Dihydroxy-2-methylmercaptopurine, a derivative of mercaptopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

The compound acts as an analogue of the purine bases adenine and hypoxanthine . It competes with hypoxanthine and guanine for the enzyme HGPRTase and is converted into thioinosinic acid (TIMP) . This interaction inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .

Biochemical Pathways

The compound affects the purine salvage pathway and interferes with nucleic acid synthesis by inhibiting purine metabolism . It is also metabolized by xanthine oxidase (XOD) into 6-thiouric acid (6TUA), which is excreted in urine .

Pharmacokinetics

Mercaptopurine, from which it is derived, has a bioavailability ranging from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes, which is longer for its active metabolites . The compound is excreted through the kidneys .

Result of Action

The primary result of the action of 6,8-Dihydroxy-2-methylmercaptopurine is the inhibition of nucleic acid synthesis, which leads to cell death . This makes it effective against certain types of leukemia . Its metabolism into 6tua reduces its therapeutic efficacy .

Action Environment

The action, efficacy, and stability of 6,8-Dihydroxy-2-methylmercaptopurine can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase are at higher risk of side effects . Additionally, the use of allopurinol, a drug used to manage hyperuricemia, can alter the metabolism of the compound to maximize the production of the active metabolite while reducing the hepatotoxic metabolite .

Propiedades

IUPAC Name |

2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKHLJAVYVWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281732 | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14443-37-9 | |

| Record name | MLS002638901 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

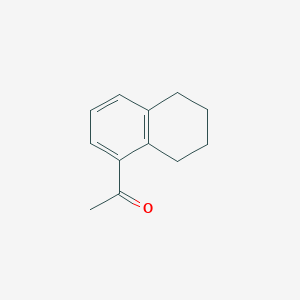

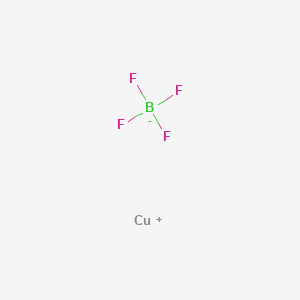

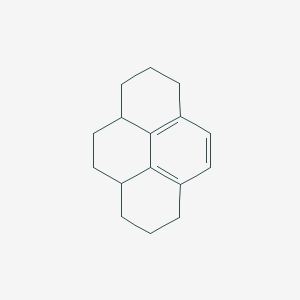

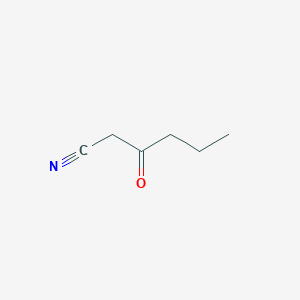

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.